

# Technical Guide: Physicochemical Properties of 3,3-Diethyl-2-methylhexane

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## Compound of Interest

Compound Name: 3,3-Diethyl-2-methylhexane

Cat. No.: B14550814

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This technical guide provides a detailed overview of the core physicochemical properties of the branched alkane, **3,3-Diethyl-2-methylhexane**. The information herein is intended to support research and development activities where this compound may be used as a reference standard, a component in complex hydrocarbon mixtures, or a non-polar solvent.

## Core Compound Data

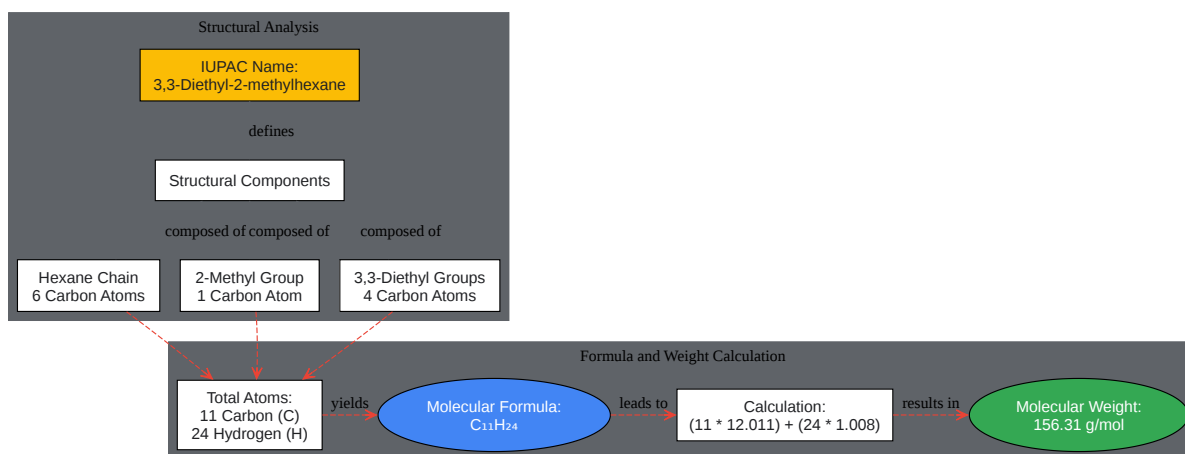
**3,3-Diethyl-2-methylhexane** is a saturated acyclic hydrocarbon. Its structure consists of a six-carbon hexane chain substituted with a methyl group at the second position and two ethyl groups at the third position. This specific branching influences its physical properties, such as boiling point and viscosity, relative to its isomers.

All quantitative data regarding the compound's fundamental chemical properties are summarized in the table below. The molecular weight is calculated using the atomic weights of its constituent elements.<sup>[1][2]</sup>

Parameter	Value	Reference
IUPAC Name	3,3-Diethyl-2-methylhexane	[3]
Molecular Formula	C <sub>11</sub> H <sub>24</sub>	[3][4]
Molecular Weight	156.31 g/mol	[3][4]
CAS Registry Number	61868-67-5	[4]

## Logical Derivation of Molecular Properties

The molecular formula and weight are directly derived from the compound's IUPAC name, which defines its molecular structure. The diagram below illustrates the logical workflow from nomenclature to the final calculated molecular weight.



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Derivation of Molecular Formula and Weight.

## Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

To verify the identity and determine the purity of a **3,3-Diethyl-2-methylhexane** sample, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.

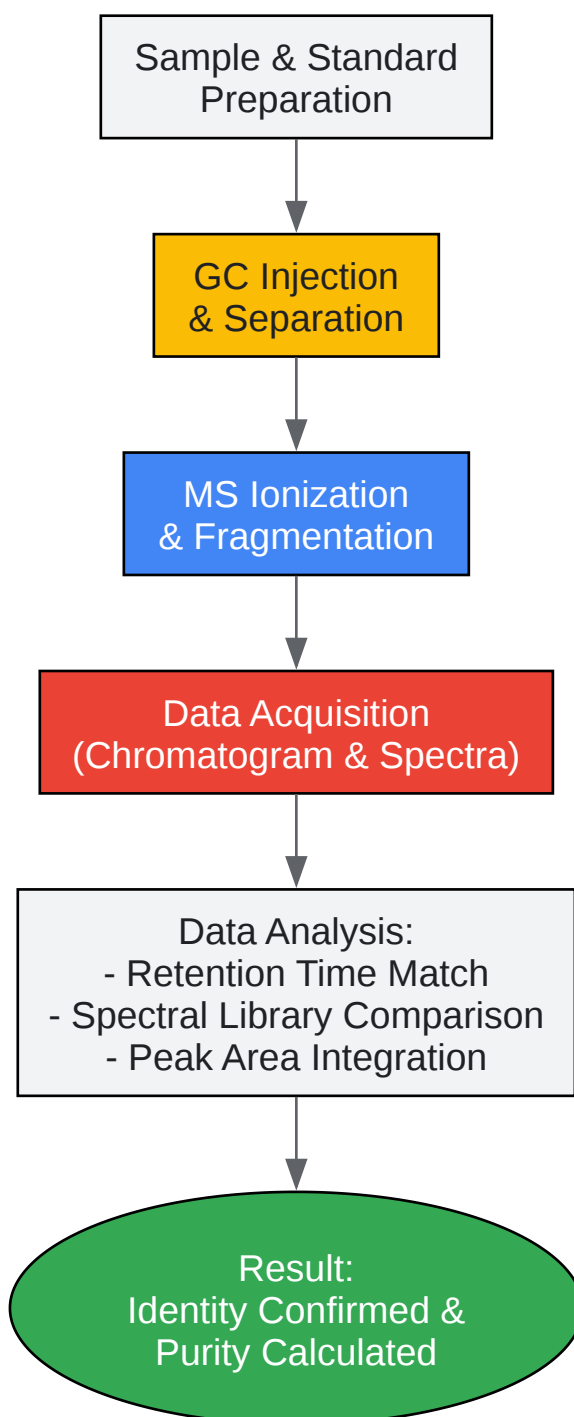
Objective: To confirm the molecular weight and fragmentation pattern of **3,3-Diethyl-2-methylhexane** and to quantify its purity by separating it from any volatile impurities.

#### Methodology:

- Sample Preparation:
  - Prepare a 1000 ppm stock solution of the **3,3-Diethyl-2-methylhexane** reference standard in high-purity n-hexane.
  - Create a serial dilution to generate calibration standards (e.g., 1, 5, 10, 50, 100 ppm).
  - Dilute the test sample to fall within the calibration range (e.g., a 1:1000 dilution in n-hexane).
- Instrumentation (Typical Parameters):
  - Gas Chromatograph (GC):
    - Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness.
    - Inlet: Split/Splitless, set to 250°C.
    - Split Ratio: 50:1.
    - Injection Volume: 1  $\mu$ L.
    - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
    - Oven Program:
      - Initial Temperature: 50°C, hold for 2 minutes.
      - Ramp: 10°C/min to 200°C.
      - Hold: 5 minutes at 200°C.
  - Mass Spectrometer (MS):
    - Interface Temperature: 280°C.
    - Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-300.
- Data Analysis:
  - Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard. The acquired mass spectrum for this peak should be compared against a reference library (e.g., NIST). The spectrum should exhibit a molecular ion peak ( $M^+$ ) or characteristic fragment ions consistent with  $C_{11}H_{24}$  (e.g., loss of methyl or ethyl groups).
  - Quantification: Generate a calibration curve from the standard solutions. Purity is determined by calculating the area percent of the primary peak relative to the total integrated peak area in the sample chromatogram.

The workflow for this experimental protocol is visualized below.



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## References

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3,3-Diethyl-2-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14550814#3-3-diethyl-2-methylhexane-molecular-formula-and-weight]

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